molecular formula C10H7FINO2 B8268794 methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate

methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate

Cat. No.: B8268794
M. Wt: 319.07 g/mol
InChI Key: ZRMNFMBMEOQSOS-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate (CAS 2227205-01-6) is a high-purity (98%) chemical intermediate designed for advanced medicinal chemistry and drug discovery research . This multifunctional indole derivative is structurally engineered for the development of bioactive molecules, with particular value in programs targeting neurological and oncological pathways . The scaffold serves as a key precursor for the synthesis of indole-based derivatives being investigated for their potential antitumor and antimicrobial activities . Its strategic structural features—including a carboxylate ester, a fluorine atom, and an iodine atom—make it a highly versatile building block. The fluorine can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the iodine atom provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create diverse compound libraries . Furthermore, the iodine moiety makes this compound a candidate for developing molecular probes and radiotracers; it can be replaced with radioactive isotopes like I-123 for use in imaging techniques such as SPECT, facilitating the study of biological distribution and pharmacokinetics . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FINO2/c1-15-10(14)5-3-9-6(2-7(5)11)8(12)4-13-9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMNFMBMEOQSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)NC=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroarene Cyclization with Methyl Propiolate

A scalable method involves the reaction of ortho-substituted nitroarenes with methyl propiolate under basic conditions. This one-pot, two-step process forms the indole ring while introducing the methyl ester group at position 6.

Procedure :

  • Nitro Reduction : 4-Fluoro-5-nitrobenzoic acid is reduced to the corresponding amine using H₂/Pd-C in ethanol.

  • Cyclization : The amine reacts with methyl propiolate in PEG-400/DMF at 80°C for 12 hours, yielding methyl 5-fluoro-1H-indole-6-carboxylate.

Key Data :

StepYieldConditions
Nitro reduction92%H₂ (1 atm), Pd-C (5 mol%), EtOH, 25°C
Cyclization84%K₂CO₃, PEG-400/DMF (1:1), 80°C

This method is advantageous for large-scale synthesis, with a reported 84% yield at 50 mmol scale.

Regioselective Iodination at Position 3

Electrophilic iodination at the indole's 3-position is critical. N-Iodosuccinimide (NIS) with Lewis acids achieves high regioselectivity.

Optimized Iodination Protocol

Conditions :

  • Reagents : NIS (1.2 equiv), BF₃·Et₂O (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 25°C

  • Time : 4 hours

Procedure :

  • Dissolve methyl 5-fluoro-1H-indole-6-carboxylate (1.0 equiv) in DCM.

  • Add BF₃·Et₂O, followed by NIS portionwise.

  • Stir under argon until completion (TLC monitoring).

Optimization Data :

EntryIodine SourceAcid (equiv)SolventYield
1NISBF₃·Et₂O (2)DCM78%
2I₂BF₃·Et₂O (2)DCM0%
3NISTFA (2)DCM33%

BF₃·Et₂O enhances electrophilicity, directing iodination to the 3-position. Alternatives like TFA or HCl result in lower yields due to competing side reactions.

Alternative Pathways: Sequential Halogenation

For substrates sensitive to strong Lewis acids, sequential halogenation is employed:

Copper-Mediated Iodination

Conditions :

  • Catalyst : CuI (10 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 100°C

Procedure :

  • Treat methyl 5-fluoro-1H-indole-6-carboxylate with KI (2.0 equiv) and CuI.

  • Heat under reflux for 8 hours.

Outcome :

  • Yield : 68%

  • Limitation : Requires inert atmosphere and exhibits lower regioselectivity compared to NIS/BF₃·Et₂O.

Esterification Variations

While most syntheses introduce the methyl ester early, late-stage esterification is feasible:

Fischer Esterification

Conditions :

  • Reagents : MeOH (excess), H₂SO₄ (cat.)

  • Temperature : 65°C

  • Time : 12 hours

Procedure :

  • Hydrolyze 5-fluoro-3-iodoindole-6-carboxylic acid (1.0 equiv) in 6M HCl.

  • Reflux with MeOH/H₂SO₄ to form the ester.

Data :

Starting MaterialYieldPurity (HPLC)
Carboxylic acid75%>95%

This method is less efficient than direct cyclization with methyl propiolate but useful for acid-stable substrates.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors improve safety and yield:

Flow System Parameters :

  • Residence Time : 8 minutes

  • Temperature : 80°C

  • Pressure : 10 bar

Output :

  • Throughput : 1.2 kg/day

  • Purity : 99.2% (by GC-MS)

Continuous processing minimizes exposure to volatile iodinating agents and enhances reproducibility.

Challenges and Mitigation Strategies

ChallengeSolution
Over-iodinationUse stoichiometric NIS (1.05–1.2 equiv)
Ester group hydrolysisAvoid aqueous workup at high pH
N-H protectionUse tert-butoxycarbonyl (Boc) groups

Boc protection before iodination prevents N-alkylation byproducts, increasing yield to 85%.

Comparative Analysis of Methods

MethodYieldScalabilityCost Efficiency
NIS/BF₃·Et₂O iodination78–85%HighModerate
Cu-mediated iodination60–68%ModerateLow
Flow synthesis80–84%Very highHigh

The NIS/BF₃·Et₂O method balances yield and practicality, while flow systems excel in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate has shown promise in the development of pharmaceutical agents due to its ability to interact with biological targets. Key applications include:

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the indole structure can enhance its efficacy against tumors.
  • Antiviral Activity : The compound has been investigated for its potential as an antiviral agent, particularly against neurotropic viruses. Its structural similarity to naturally occurring compounds allows it to inhibit viral replication mechanisms effectively .
Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication

Agrochemical Development

The compound is utilized in the formulation of agrochemicals aimed at enhancing crop protection. Its fluorine and iodine substituents contribute to improved pest resistance while minimizing environmental impacts. Research has focused on developing formulations that leverage these properties for sustainable agricultural practices .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows for the creation of polymers and coatings with enhanced durability and chemical resistance. This application is particularly relevant in industries requiring robust materials resistant to harsh conditions .

Case Study 1: Anticancer Activity

A study published in 2023 explored the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated that specific modifications increased cytotoxicity by up to 50% compared to unmodified compounds, highlighting the importance of structural variation in enhancing therapeutic efficacy.

Case Study 2: Agrochemical Formulation

Research conducted on the use of this compound in agrochemical formulations demonstrated significant improvements in pest resistance when applied as a foliar spray. The study reported a reduction in pest populations by over 70%, showcasing its potential as an environmentally friendly pest control agent .

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The fluorine and iodine substituents can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (¹H-NMR, δ ppm)
Methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate 5-F, 3-I, 6-COOCH₃ C₁₀H₇FINO₂ 335.07 Not reported Expected aromatic protons: 7.0–8.5
Ethyl 5-fluoroindole-2-carboxylate 5-F, 2-COOCH₂CH₃ C₁₁H₁₀FNO₂ 207.20 Not reported H-3 indole: ~8.0
Methyl 4-fluoro-1H-indole-5-carboxylate 4-F, 5-COOCH₃ C₁₀H₈FNO₂ 193.17 Not reported Similarity score: 0.83 vs. target
Methyl 5-chloro-1H-indole-6-carboxylate 5-Cl, 6-COOCH₃ C₁₀H₈ClNO₂ 223.63 Not reported Similarity score: 0.91 vs. target
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH-(benzophenone) C₂₂H₁₅FN₂O₂ 358.36 249–250 NHCO: 12.33; aromatic: 7.0–8.0

Key Observations :

  • Halogen Effects : Replacement of iodine (target compound) with chlorine (methyl 5-chloro-1H-indole-6-carboxylate) reduces molecular weight by ~111.44 g/mol and increases similarity (0.91) due to conserved carboxylate positioning .
  • Ester vs. Amide : The target’s methyl ester group contrasts with the amide in N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, which elevates melting points (249–250°C for the amide vs. unreported for esters) due to hydrogen bonding .
  • Positional Isomerism : Methyl 4-fluoro-1H-indole-5-carboxylate (similarity 0.83) demonstrates that shifting fluorine from position 5 to 4 reduces structural overlap .

Spectroscopic and Analytical Comparisons

  • ¹H-NMR : The target compound’s H-3 proton (adjacent to iodine) is expected to resonate downfield (~8.0–8.5 ppm), similar to H-3 in ethyl 5-fluoroindole-2-carboxylate (δ 8.0) .
  • Mass Spectrometry: The iodine atom’s isotopic pattern (M+2 peak) distinguishes the target from non-iodinated analogs, which show simpler fragmentation patterns .

Biological Activity

Methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Chemical Formula : C10H8FIO2
  • Molecular Weight : Approximately 333.1 g/mol
  • Solubility : Moderate solubility in various organic solvents, enhancing its applicability in biochemical studies.

This compound exhibits biological activity primarily through its interaction with various biological targets:

  • Receptor Interaction : Indole derivatives, including this compound, are known to interact with multiple receptors due to their structural characteristics. The presence of electron-withdrawing groups (like fluorine and iodine) enhances the electrophilic nature of the indole ring, facilitating interactions with nucleophilic sites on target proteins.
  • Biochemical Pathways : This compound is involved in several biochemical pathways, particularly those related to tryptophan metabolism and neurotransmitter regulation. Its derivatives have shown potential in modulating pathways implicated in neurodegenerative diseases.
  • Electrophilic Substitution : The π-electron delocalization in the indole structure allows for electrophilic substitution reactions, which can lead to the formation of more complex bioactive molecules.

Anticancer Activity

Research indicates that methyl 5-fluoro-3-iodo-1H-indole derivatives possess significant anticancer properties. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may also have similar potential .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus subtilis4.69 µM
Candida albicans16.69 µM

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Neuroprotective Effects

The compound has also shown potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO-B, it may help increase levels of neuroprotective neurotransmitters.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The moderate solubility suggests good absorption characteristics.
  • Distribution : The presence of halogens may influence its distribution in biological systems.
  • Metabolism : Studies on similar indole derivatives indicate that metabolic pathways could involve oxidation and conjugation reactions.
  • Excretion : The elimination half-life and excretion pathways require further investigation to fully understand its pharmacokinetic profile.

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds:

  • Anticancer Studies : Indole derivatives have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Antimicrobial Efficacy : A comparative study on various indole derivatives demonstrated that modifications at the 3-position significantly enhanced antibacterial activity against resistant strains .
  • Neuroprotective Mechanisms : Research on MAO-B inhibitors suggests that structural modifications can lead to enhanced neuroprotective effects, indicating a promising avenue for drug development targeting neurodegenerative disorders .

Q & A

Q. Table 1: Key Spectral Peaks for this compound

TechniqueKey SignalsReference
1H NMR 3.89 ppm (s, 3H, OCH₃), 7.12–7.45 ppm (m, 3H, Ar-H)
13C NMR 52.1 ppm (OCH₃), 115.3 ppm (C-F), 138.9 ppm (C-I), 166.2 ppm (C=O)
19F NMR -118.5 ppm (s, 1F)

Q. Table 2: Reaction Optimization via DoE

VariableOptimal RangeImpact on Yield
CuI Loading5–10 mol%Maximizes C–I bond formation
Solvent (DMF:PEG)70:30 v/vEnhances solubility of intermediates
Reaction Time12–16 hoursMinimizes byproducts

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